L-肌苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

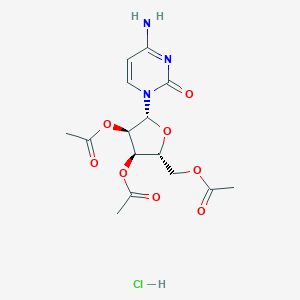

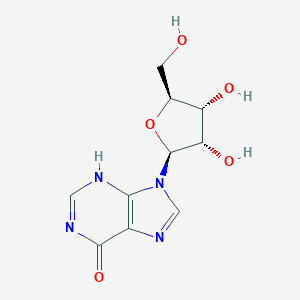

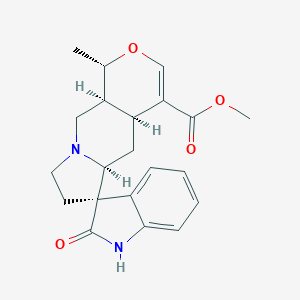

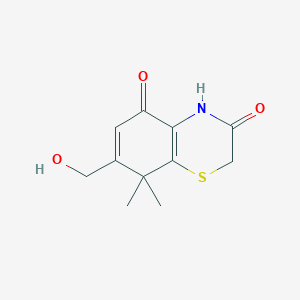

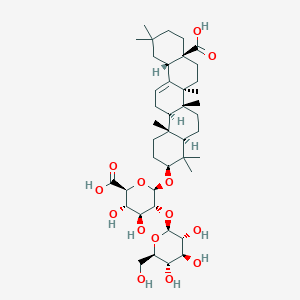

9-((2S,3S,4R,5S)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one is a useful research compound. Its molecular formula is C10H12N4O5 and its molecular weight is 268.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 9-((2S,3S,4R,5S)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-((2S,3S,4R,5S)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

L-肌苷:科学研究应用的全面分析

免疫调节: L-肌苷已被发现具有显着的免疫调节功能,影响细胞和体液免疫反应。 它在病毒感染中特别有用,并显示出在伴有慢性炎症和免疫抑制的病毒相关肿瘤中具有希望 .

癌症治疗: 肌苷被鉴定为双歧杆菌假长双歧杆菌产生的代谢物,可以提高抗癌免疫疗法的疗效 .

CAR-T细胞代谢:斯坦福大学的研究人员开发了一种方法,在CAR-T细胞制造过程中用肌苷补充培养基,这可以改变和增强CAR-T细胞的代谢和抗肿瘤活性 .

神经科学学习和记忆:肌苷在学习和记忆方面显示出潜力,这取决于其抗炎和抗氧化作用。 它正在被研究其对与年龄相关的学习和记忆缺陷以及阿尔茨海默病 (AD) 的影响 .

神经科学疼痛管理:观察到肌苷抑制辣椒素注射引起的伤害性反应,表明其在疼痛管理中的作用 .

神经科学轴突生长:肌苷刺激神经元在培养物中伸展轴突,并增强未受损神经元在脑损伤后形成轴突侧枝的能力,表明其在帮助神经损伤恢复方面的潜力 .

心脏病学再灌注损伤:肌苷改善心脏停搏后左心室和内皮功能恢复,表明其在心脏停搏后再灌注期间应用的益处 .

心脏病学心脏移植:在心脏移植模型中,可逆性低温缺血后,再灌注期间使用肌苷已被评估,模拟全血再灌注的临床情况 .

作用机制

Target of Action

L-Inosine primarily targets adenosine receptors, including A1, A2A, A2B, and A3 G-protein coupled receptors . These receptors are involved in various physiological processes, including inflammation, immunity, and neurological functions .

Mode of Action

L-Inosine interacts with its targets in a receptor-dependent or independent manner . It has been found to have potent axon-promoting effects in vivo following unilateral transection of the corticospinal tract of rats . The exact mechanism of this action is unclear, but possibilities include serving as an agonist of a nerve growth factor-activated protein kinase (N-Kinase), conversion to cyclic nucleotides that enable advancing nerve endings to overcome the inhibitory effects of myelin, stimulation of differentiation in rat sympathetic neurons, augmentation of nerve growth factor-induced neuritogenesis, and promotion of the survival of astrocytes .

Biochemical Pathways

L-Inosine is an essential metabolite for purine biosynthesis and degradation . It also acts as a bioactive molecule that regulates RNA editing, metabolic enzyme activity, and signaling pathways . Inosine can be metabolized into hypoxanthine, xanthine, and uric acid . It also plays a role in the regulation of the immune system and has been proposed to act as a second messenger of signal transduction in cells .

Pharmacokinetics

L-Inosine is formed by the breakdown (deamination) of adenosine both intracellularly and extracellularly . It is also produced by several species found in the gut microbiome . The transport of L-Inosine across the cell membrane is mediated by equilibrative and concentrative nucleoside transporters .

Result of Action

L-Inosine may have neuroprotective, cardioprotective, anti-inflammatory, and immunomodulatory activities . It has been found to enhance immunotherapeutic effects and antitumor T-cell responses in various tumor types . It also plays a role in increasing energy expenditure, browning of adipose tissue, and improving leptin sensitivity .

Action Environment

The action of L-Inosine is influenced by various environmental factors. For instance, gut microbiota remodeling is closely associated with human disease pathogenesis and responses to dietary and medical supplementation . Recent studies have revealed a critical link between inosine and gut microbiota impacting anti-tumor, anti-inflammatory, and antimicrobial responses in a context-dependent manner .

生化分析

Biochemical Properties

L-Inosine is crucial in biochemical reactions, particularly in purine biosynthesis and RNA editing. It interacts with several enzymes and proteins, including adenosine deaminases, which convert adenosine to inosine in RNA molecules. This modification can alter codon recognition in tRNA and affect mRNA stability, localization, and splicing . Additionally, L-Inosine is a substrate for inosine monophosphate dehydrogenase (IMPDH), an enzyme that catalyzes the rate-limiting step in guanine nucleotide biosynthesis .

Cellular Effects

L-Inosine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a molecular messenger in cell signaling pathways and can modulate the fate of RNAs by altering their stability and localization . Inosine’s role in purine metabolism also impacts cellular energy balance and nucleotide synthesis, which are essential for cell proliferation and function .

Molecular Mechanism

At the molecular level, L-Inosine exerts its effects through several mechanisms. It binds to adenosine deaminases, facilitating the deamination of adenosine to inosine in RNA molecules . This post-transcriptional modification can change the sequence of the translated polypeptide or modulate RNA stability and splicing. Additionally, L-Inosine interacts with IMPDH, influencing guanine nucleotide biosynthesis and cellular energy balance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Inosine can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that L-Inosine can be stable under certain conditions, but its degradation products may have different biological activities . Long-term exposure to L-Inosine in in vitro and in vivo studies has demonstrated its potential to modulate cellular processes and gene expression .

Dosage Effects in Animal Models

The effects of L-Inosine vary with different dosages in animal models. At lower doses, it can enhance cellular functions and promote nucleotide synthesis. At higher doses, L-Inosine may exhibit toxic or adverse effects, including disruptions in cellular metabolism and energy balance . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent.

Metabolic Pathways

L-Inosine is involved in several metabolic pathways, including purine metabolism and nucleotide synthesis. It interacts with enzymes such as adenosine deaminases and IMPDH, influencing the levels of purine nucleotides and their intermediates . These interactions can affect metabolic flux and the overall balance of nucleotides within the cell.

Transport and Distribution

Within cells and tissues, L-Inosine is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of L-Inosine within cells can influence its biological activity and effectiveness in modulating cellular processes.

Subcellular Localization

L-Inosine’s subcellular localization is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The precise localization of L-Inosine within the cell can determine its role in RNA editing, nucleotide synthesis, and other biochemical processes.

属性

IUPAC Name |

9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQMRVRMYYASKQ-DEGSGYPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-](/img/structure/B150651.png)